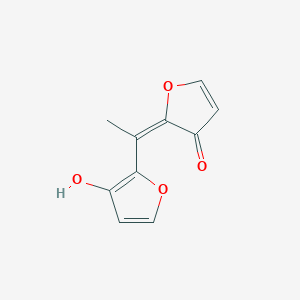
HFEFO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nervonoyl Ethanolamide typically involves the reaction of nervonic acid with ethanolamine. The process generally requires the activation of the carboxylic acid group of nervonic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate .
Industrial Production Methods: Industrial production of Nervonoyl Ethanolamide may involve the extraction of nervonic acid from natural sources such as plant seed oils, followed by its chemical conversion to Nervonoyl Ethanolamide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nervonoyl Ethanolamide undergoes various chemical reactions, including:
Oxidation: Nervonoyl Ethanolamide can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert Nervonoyl Ethanolamide to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with varying biological activities .
Scientific Research Applications
Nervonoyl Ethanolamide has a wide range of scientific research applications:
Mechanism of Action
Nervonoyl Ethanolamide exerts its effects by interacting with cannabinoid receptors, primarily CB1 and CB2 receptors . Upon binding to these receptors, it modulates various signaling pathways involved in inflammation, pain perception, and neuroprotection . The activation of these receptors leads to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity . These molecular events contribute to the compound’s anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another endocannabinoid with similar neuromodulatory effects.
Oleoyl Ethanolamide: Known for its role in appetite regulation and energy balance.
Palmitoyl Ethanolamide: Studied for its anti-inflammatory and analgesic properties.
Uniqueness: Nervonoyl Ethanolamide is unique due to its specific interaction with cannabinoid receptors and its potential therapeutic applications in neuroinflammatory and neurodegenerative conditions . Its long-chain structure and specific binding affinity to CB1 and CB2 receptors distinguish it from other endocannabinoids .
Properties
CAS No. |
105399-03-9 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one |
InChI |
InChI=1S/C10H8O4/c1-6(9-7(11)2-4-13-9)10-8(12)3-5-14-10/h2-5,11H,1H3/b10-6+ |
InChI Key |
FTNOUPYETMHASW-UXBLZVDNSA-N |
SMILES |
CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |
Isomeric SMILES |
C/C(=C\1/C(=O)C=CO1)/C2=C(C=CO2)O |
Canonical SMILES |
CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |
Synonyms |
2-(1-(3-hydroxy-2-furanyl)ethylidene)-(2H)-furan-3-one HFEFO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















